molecular formula C23H19N5O2 B2786903 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole CAS No. 1396854-96-8

1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2786903
CAS No.: 1396854-96-8
M. Wt: 397.438
InChI Key: FVRSKTVURKBYHV-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group and at position 5 with a pyridin-2-yl moiety.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-30-20-12-5-4-11-19(20)28-22(17-9-6-7-14-24-17)21(25-26-28)23(29)27-15-13-16-8-2-3-10-18(16)27/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRSKTVURKBYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by coupling with indoline and pyridine derivatives. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve chromatography techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The specific compound has shown promising results against various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range. This suggests its potential as a lead compound for further development into anticancer agents.

Antimicrobial Properties

The triazole moiety is well-known for its antimicrobial activity. The compound's efficacy against various pathogens has been documented:

  • Broad-Spectrum Activity : The compound has shown activity against Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism involves disrupting the cell membrane integrity and inhibiting nucleic acid synthesis.
  • Research Findings : In vitro studies reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.

Pesticidal Activity

Triazoles are recognized for their role in agriculture as fungicides. The compound's structural features suggest potential applications in crop protection:

  • Fungicidal Efficacy : Preliminary tests indicate that this compound can inhibit fungal pathogens affecting crops, such as Fusarium and Botrytis species.
  • Field Trials : Field trials are necessary to evaluate its effectiveness in real agricultural settings and to assess its environmental impact.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis:

  • Polymerization Studies : Research indicates that incorporating triazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties.
  • Applications in Coatings : The compound can be used to develop coatings with improved resistance to UV light and chemical degradation, making it suitable for industrial applications.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
MedicinalAnticancer agents, antimicrobial agentsSignificant cytotoxicity against cancer cells; effective against various pathogens
AgricultureFungicidesInhibitory effects on crop pathogens
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The indoline and pyridine rings can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Triazole Core

A. Position 1 Substituents

  • Target Compound : 2-Methoxyphenyl group provides moderate lipophilicity and electron-donating effects.
  • 1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Replacing 2-methoxyphenyl with 4-phenoxyphenyl increases steric bulk and introduces a polar ether linkage. The carboxylic acid at position 4 enhances solubility but may reduce metabolic stability compared to the dihydroindole carbonyl .

B. Position 5 Substituents

  • Target Compound : Pyridin-2-yl group enables hydrogen bonding via the nitrogen atom.
Modifications at the Carbonyl Position
  • Target Compound : The 2,3-dihydroindole moiety confers rigidity, which may improve binding specificity in enzyme pockets.
Pyridine Positional Isomerism
  • 1-(2-Methylpropanoyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (1a) (): Pyridin-3-yl substitution alters the nitrogen’s spatial orientation, which could disrupt binding to targets requiring pyridin-2-yl coordination .

Structural and Pharmacokinetic Data Comparison

Compound Name R1 (Position 1) R5 (Position 5) Carbonyl Group Key Properties Reference
Target Compound 2-Methoxyphenyl Pyridin-2-yl 2,3-Dihydroindole Rigid scaffold, moderate lipophilicity -
1e (HIV-1 Vif antagonist) 2-Methoxyphenyl 2-((4-NO₂Ph)S)Ph None High reactivity, lower bioavailability
N-[3-(Pyrazol-1-yl)propyl] carboxamide 2-Methoxyphenyl Pyridin-2-yl Carboxamide (flexible chain) Improved solubility, reduced rigidity
1-(4-Phenoxyphenyl)-triazole-4-carboxylic acid 4-Phenoxyphenyl Pyridin-2-yl Carboxylic acid High polarity, metabolic susceptibility

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by dihydroindole acylation .
  • Biological Activity : While direct pharmacological data for the target compound is unavailable, analogs with pyridin-2-yl and triazole moieties show activity against HIV-1 Vif and CYP enzymes. The dihydroindole’s rigidity may enhance target engagement compared to flexible carboxamide derivatives .
  • Physicochemical Properties : The 2-methoxyphenyl group balances lipophilicity, while the dihydroindole carbonyl avoids the metabolic instability seen in carboxylic acid derivatives () .

Biological Activity

The compound 1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is a heterocyclic compound that incorporates a triazole ring, a pyridine ring, and an indole moiety. This combination of structural features suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C15H12N4O3C_{15}H_{12}N_{4}O_{3} with a molar mass of 296.28 g/mol. It exhibits properties characteristic of triazole derivatives, which often display significant biological activities due to their ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies have shown that modifications in the triazole ring can enhance antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 1.6 µg/ml against Candida albicans .
CompoundBacterial StrainMIC (µg/ml)
1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole]E. coli8.0
1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole]S. aureus4.0
1-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole]C. albicans1.6

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. In vitro studies indicated that it could inhibit the NF-κB signaling pathway by blocking the phosphorylation of the P65 protein, which is crucial in inflammatory responses . This suggests its utility in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of triazole derivatives:

  • Neuroprotection : The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in cell culture models. It inhibited reactive oxygen species (ROS) production and reduced amyloid-beta aggregation .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase-II, which plays a role in pH regulation and fluid balance in tissues .
  • Binding Affinity : Molecular docking studies suggest that the triazole moiety enhances binding affinity to target proteins due to its planar structure and ability to form hydrogen bonds .

Case Studies

Several case studies have elucidated the biological activities of similar compounds:

  • Study on Triazole Derivatives : A study published in Frontiers in Chemistry reported that modified triazoles exhibited potent inhibition against carbonic anhydrase-II with IC50 values ranging from 0.13 µM to 50 µM depending on substituents .
  • Neuroprotective Effects : Another study highlighted a series of triazoles that showed significant neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function and reducing neuroinflammation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, given its multi-step heterocyclic assembly?

  • Methodological Answer : The synthesis involves sequential reactions such as cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation), acylation, and functional group protection. Key steps include:

  • Precise temperature control (e.g., reflux in ethanol/acetic acid mixtures for 7+ hours to ensure complete cyclization) .
  • Catalyst selection : Use K2_2CO3_3 or NaOAc to facilitate nucleophilic substitutions or condensations .
  • Purification : Column chromatography (silica gel) followed by recrystallization in ethanol or DMF/acetic acid mixtures to achieve >95% purity .
    • Data Table : Example reaction conditions from analogous triazole syntheses:
StepReagents/ConditionsYield (%)Purity (HPLC)
CycloadditionCuI, DIPEA, RT, 12h65–7590%
AcylationDCC/DMAP, CH2_2Cl2_2, 0°C→RT80–8595%

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity of the triazole ring and substitution patterns on the indole/pyridine moieties. Aromatic proton splitting (e.g., doublets for pyridin-2-yl groups) is critical .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC-PDA : Reverse-phase C18 columns (MeCN/H2_2O gradient) to assess purity and detect byproducts .

Q. How does the 2-methoxyphenyl group influence the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • Electron-donating effects : The methoxy group increases electron density on the triazole ring, enhancing susceptibility to electrophilic attacks (e.g., acylation) .
  • Steric effects : Ortho-substitution on the phenyl ring may restrict rotation, stabilizing specific conformers observed in X-ray crystallography .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in the triazole-indole core during X-ray refinement?

  • Methodological Answer :

  • SHELXL refinement : Use PART and SUMP instructions to model disordered regions. Anisotropic displacement parameters (ADPs) for heavy atoms and riding models for H-atoms improve accuracy .
  • Twinned data handling : Apply HKLF5 format in SHELXL for twin-law corrections (e.g., BASF parameter optimization) .
    • Example : In analogous structures, dihedral angles between triazole and indole rings (e.g., 16.83°–51.68°) were resolved using restraints on bond lengths/angles .

Q. How can DFT calculations predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with AMBER force fields. Parameterize partial charges using RESP fitting (HF/6-31G* basis set) .
  • MD simulations : Solvate the ligand-protein complex in TIP3P water; run 100 ns trajectories to assess stability (RMSD <2 Å) .
    • Data Contradiction : Discrepancies between in silico predictions and in vitro IC50_{50} values may arise from protonation state neglect or solvent effects. Calibrate using experimental pKa data .

Q. What mechanistic insights explain contradictory biological activity data across cell lines?

  • Methodological Answer :

  • Metabolic stability : Assess cytochrome P450 metabolism (e.g., CYP3A4/2D6) using liver microsomes. LC-MS/MS quantifies metabolite formation .
  • Membrane permeability : Perform Caco-2 assays; logP values >3 may indicate efflux pump interactions (e.g., P-gp) .
    • Case Study : For a related triazole-carboxamide, poor activity in MCF-7 cells correlated with rapid glucuronidation, resolved by adding a methyl group to block Phase II metabolism .

Q. How do steric effects from the pyridin-2-yl group impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with pyridin-3-yl or phenyl substituents. Test in enzyme inhibition assays (e.g., kinase panel).
  • X-ray/NMR hybrids : Overlay ligand conformers to identify steric clashes. For example, pyridin-2-yl’s ortho-N may hinder hydrogen bonding in tight binding pockets .

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